- 2-Oxooxazolidinylpyrimidine derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,

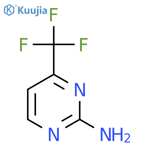

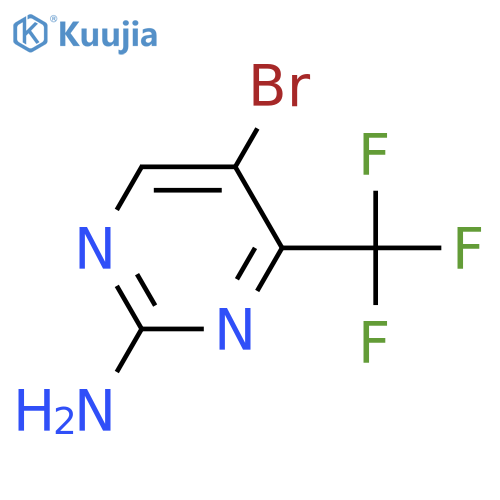

Cas no 935534-47-7 (5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine)

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Propiedades químicas y físicas

Nombre e identificación

-

- 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine

- 5-Bromo-4-(trifluoromethyl)-2-pyrimidinamine

- 5-Bromo-4-trifluoromethyl-pyrimidin-2-ylamine

- C5H3BrF3N3

- KSC672M4H

- FAMGPURZLOTOKD-UHFFFAOYSA-N

- BCP21748

- RW2969

- KM3201

- EBD472472

- SBB070665

- CM10690

- SB18612

- SY020947

- AB0002554

- ST2406134

- W9618

- FT-

- 5-Bromo-4-(trifluoromethyl)-2-pyrimidinamine (ACI)

- 2-Amino-5-bromo-4-trifluoromethylpyrimidine

- BDBM626211

- 5-Bromo-4-(trifluoromethyl)pyrimidine-2-ylamine;

- AS-5575

- J-517057

- CS-0030394

- 5-bromo-4-(trifluoromethyl)-2-pyrimidylamine

- 2-Amino-5-bromo-4-(trifluoromethyl)pyrimidine

- DB-079610

- EN300-77450

- 5-Bromo-4-(trifluoromethyl)-2-pyrimidineamin

- 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine, 2-Amino-5-bromo-4-(trifluoromethyl)-1,3-diazine

- Z1197865679

- 935534-47-7

- MFCD09261254

- AKOS015833941

- SCHEMBL335775

- DTXSID90670195

-

- MDL: MFCD09261254

- Renchi: 1S/C5H3BrF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12)

- Clave inchi: FAMGPURZLOTOKD-UHFFFAOYSA-N

- Sonrisas: FC(C1C(Br)=CN=C(N)N=1)(F)F

Atributos calculados

- Calidad precisa: 240.94600

- Masa isotópica única: 240.946

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 6

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 0

- Complejidad: 163

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 51.8

- Xlogp3: 1.5

Propiedades experimentales

- Color / forma: No data avaiable

- Denso: 1.892

- Punto de fusión: No data available

- Punto de ebullición: 316.4℃ at 760 mmHg

- Punto de inflamación: 145.1±30.7 °C

- índice de refracción: 1.528

- PSA: 51.80000

- Logp: 2.42130

- Presión de vapor: 0.0±0.7 mmHg at 25°C

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H332 (100%) H302 (100%) H312 (100%)

-

Declaración de advertencia:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Instrucciones de Seguridad: H332 (100%) H302 (100%) H312 (100%)

- Nivel de peligro:IRRITANT

- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Datos Aduaneros

- Código HS:2933599090

- Datos Aduaneros:

China Customs Code:

2933599090Overview:

2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM121174-5g |

5-Bromo-4-(trifluoromethyl)-2-pyrimidineamin |

935534-47-7 | 95%+ | 5g |

$58 | 2024-07-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H64470-250mg |

2-Amino-5-bromo-4-(trifluoromethyl)pyrimidine, 95% |

935534-47-7 | 95% | 250mg |

¥448.00 | 2023-03-14 | |

| TRC | B699978-10mg |

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine |

935534-47-7 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Apollo Scientific | PC49267-1g |

2-Amino-5-bromo-4-(trifluoromethyl)pyrimidine |

935534-47-7 | 95% | 1g |

£17.00 | 2025-03-22 | |

| Enamine | EN300-77450-10.0g |

5-bromo-4-(trifluoromethyl)pyrimidin-2-amine |

935534-47-7 | 95.0% | 10.0g |

$36.0 | 2025-02-20 | |

| Enamine | EN300-77450-2.5g |

5-bromo-4-(trifluoromethyl)pyrimidin-2-amine |

935534-47-7 | 95.0% | 2.5g |

$20.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D327293-25g |

5-bromo-4-(trifluoromethyl)pyrimidin-2-amine |

935534-47-7 | >95% | 25g |

$1360 | 2024-05-24 | |

| TRC | B699978-50mg |

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine |

935534-47-7 | 50mg |

$ 65.00 | 2022-06-06 | ||

| TRC | B699978-100mg |

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine |

935534-47-7 | 100mg |

$ 80.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IO403-1g |

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine |

935534-47-7 | 97% | 1g |

149.0CNY | 2021-08-04 |

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Métodos de producción

Métodos de producción 1

Métodos de producción 2

- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779

Métodos de producción 3

- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Métodos de producción 4

- Preparation of morpholinopurine compounds as PI3K and/or mTOR inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 5

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,

Métodos de producción 6

- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,

Métodos de producción 7

- Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Métodos de producción 8

- Preparation of morpholinopurine compounds for inhibiting PI3K and/or mTOR, Japan, , ,

Métodos de producción 9

- Pi 3-kinase inhibitors and methods of their use, United States, , ,

Métodos de producción 10

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water

- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 11

- Preparation of oxazolidin-2-one compounds and uses thereof as PI3K inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 12

- Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents, World Intellectual Property Organization, , ,

Métodos de producción 13

- Method of inhibiting hamartoma tumor cells, United States, , ,

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Raw materials

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Preparation Products

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Literatura relevante

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

935534-47-7 (5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine) Productos relacionados

- 1247705-53-8(2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid)

- 1805497-45-3(Ethyl 4-chloro-3-cyanopicolinate)

- 308298-74-0(N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide)

- 942007-38-7(6-(3-bromophenyl)-2-(pyridin-3-yl)methyl-2,3-dihydropyridazin-3-one)

- 1204669-61-3((Z)-N-hydroxy-4-[(2-methoxyethyl)amino]-1,2,5-oxadiazole-3-carbonimidoyl chloride)

- 936074-51-0(1-(5-Chlorobenzodoxazol-2-yl)piperidine-4-carboxylicacid)

- 2034280-54-9(N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-9H-xanthene-9-carboxamide)

- 2639443-47-1(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid)

- 1309682-55-0(4-Bromo-N-(2-hydroxyethyl)-3-(2,2,2-trifluoroethoxy)benzamide)

- 953915-49-6(2-methyl-N-3-(2-phenylmorpholin-4-yl)propylpropanamide)